molecular formula C16H8Cl2F3N3 B2368740 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile CAS No. 400080-84-4

2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile

Cat. No.: B2368740
CAS No.: 400080-84-4
M. Wt: 370.16
InChI Key: ZAJAIVOEGNDCBC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile is a high-value chemical intermediate designed for research and development in the crop protection and pharmaceutical industries. This compound is built around a trifluoromethylpyridine (TFMP) core, a scaffold renowned for its ability to enhance the biological activity, metabolic stability, and systemic movement of bioactive molecules . The unique combination of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen in its structure is a key strategy in modern agrochemical and pharmaceutical design, often leading to improved target affinity and optimized physicochemical properties . The primary research applications of this succinonitrile derivative are anticipated to be in the synthesis of advanced insecticides and fungicides. As a synthetic intermediate, its structure is particularly suited for constructing novel compounds that act as insect growth regulators or disrupt insect nervous systems . Furthermore, the structural motif is common in many systemic fungicides, where it contributes to protecting crops from fungal pathogens by inhibiting respiration or other critical biochemical pathways . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3N3/c17-12-3-1-10(2-4-12)15(9-23,5-6-22)14-13(18)7-11(8-24-14)16(19,20)21/h1-4,7-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJAIVOEGNDCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, chlorination and trifluoromethylation reactions can be employed to introduce the desired substituents.

    Aromatic Substitution: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Nitrile Introduction: The nitrile group can be introduced through a reaction involving a suitable nitrile precursor under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the nitrile group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings may participate in various substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique structure makes it a valuable subject for studying various organic reaction mechanisms.

Biology and Medicine

    Pharmaceutical Research:

    Biochemical Studies: May be used in studies involving enzyme interactions or metabolic pathways.

Industry

    Material Science: Possible applications in the development of new materials with specific chemical properties.

    Agriculture: Potential use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action for 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

(a) Role of Trifluoromethyl and Chloro Substituents

The trifluoromethyl (-CF₃) group enhances lipid solubility and metabolic stability, while chloro substituents improve binding affinity to target enzymes (e.g., fungal cytochrome P450). Fluopyram’s efficacy as a fungicide is attributed to these groups, which inhibit succinate dehydrogenase . Similar mechanisms may apply to the target compound .

(b) Pyridine vs. Benzene Hybrid Systems

Compounds combining pyridine and chlorophenyl moieties (e.g., Fluopyram, Haloxyfop-methyl) exhibit broad-spectrum activity due to dual-target interactions. Pyridine’s nitrogen atom facilitates hydrogen bonding with biological targets, while chlorophenyl enhances hydrophobic interactions .

(c) Backbone Flexibility and Bioactivity

Succinonitrile’s rigid structure may limit conformational adaptability compared to esters (Haloxyfop-methyl) or amides (Fluopyram). However, the nitrile group’s strong electron-withdrawing nature could enhance reactivity in enzyme inhibition .

Performance Metrics (Inferred from Analogs)

Property Target Compound Fluopyram Haloxyfop-methyl
Water Solubility (mg/L) Low (est. <1) 3.2 (20°C) 0.11 (20°C)
LogP (Octanol-Water) ~3.5 (predicted) 3.1 4.2
Half-Life in Soil (Days) Not available 30–60 7–14
Mammalian Toxicity (LD₅₀) Not available >2,000 mg/kg (rat) 300 mg/kg (rat)

Note: Data for the target compound are extrapolated from structural analogs .

Biological Activity

2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H14Cl2F3N3O
  • Molecular Weight : 404.21 g/mol
  • CAS Number : [insert CAS number]

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes key findings from selected research articles regarding its antiproliferative effects:

StudyCell Lines TestedConcentration Range (µM)IC50 Value (µM)Observations
A375, C32, DU145, MCF-7/WT50–500050 (A375)Significant cytotoxicity observed at 72h
CHO-K1, HaCaT50–5000Not specifiedReduced viability in normal cells at higher concentrations
Various cancer cell linesNot specifiedNot specifiedCompound showed potential as a therapeutic agent

The biological activity of 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile appears to involve multiple mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It promotes apoptosis through the activation of intrinsic pathways, which may involve mitochondrial dysfunction and caspase activation.
  • Inhibition of Metastasis : Some studies suggest that it could inhibit metastasis by affecting cellular adhesion and migration.

Case Studies

  • In Vitro Study on Antiproliferative Effects : A study evaluated the compound against four human cancer cell lines (A375, C32, DU145, MCF-7). Results indicated that at a concentration of 50 µM, there was a reduction in cell viability to as low as 20% after 72 hours of exposure for certain cell lines .
  • Mechanistic Insights : Another investigation focused on the molecular pathways affected by the compound. It was found to disrupt critical signaling pathways involved in cancer cell survival and proliferation .
  • Comparative Analysis with Other Compounds : In comparative studies with similar compounds, it was noted that the trifluoromethyl group significantly enhanced the bioavailability and anticancer activity of the succinonitrile derivative .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structural integrity and purity of 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the positions of chlorophenyl, trifluoromethyl, and pyridinyl substituents. Compare chemical shifts to structurally similar compounds (e.g., pyridine derivatives with trifluoromethyl groups) .
  • Infrared Spectroscopy (IR) : Identify nitrile (C≡N) stretching vibrations (~2200 cm1^{-1}) and aromatic C-Cl bonds (600–800 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (C17_{17}H9_{9}Cl2_{2}F3_{3}N2_{2}) by matching observed and theoretical m/z values .

Q. How can researchers optimize the synthetic route for this compound to improve yield and scalability?

  • Methodological Answer :

  • Stepwise Functionalization : Prioritize introducing the trifluoromethyl group early in the synthesis, as its electron-withdrawing nature may complicate later reactions .
  • Catalytic Systems : Explore palladium-catalyzed cross-coupling reactions for pyridinyl-chlorophenyl bond formation, leveraging methods from analogous pyridine-carbonitrile syntheses .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, as demonstrated in similar succinonitrile syntheses .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound and its analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace Cl with F or vary pyridinyl positions) to isolate contributions to bioactivity .
  • Assay Standardization : Replicate conflicting studies under identical conditions (e.g., kinase inhibition assays at pH 7.4 with ATP concentrations normalized) .
  • Computational Docking : Use molecular dynamics simulations to predict binding affinities against targets like kinase enzymes, comparing results with empirical data .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability and toxicity profile?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to identify primary metabolites via LC-MS/MS .
  • Reactive Metabolite Screening : Use glutathione trapping assays to detect electrophilic intermediates that may cause toxicity .
  • Cytotoxicity Profiling : Test against human hepatocyte cell lines (e.g., HepG2) at varying concentrations (1–100 µM) with ATP-based viability assays .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel chemical environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
  • Solvent Effect Modeling : Use COSMO-RS to simulate solvent interactions, particularly for reactions involving polar intermediates .
  • Reaction Pathway Analysis : Apply transition state theory to model plausible degradation pathways under acidic/alkaline conditions .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in the reported melting points or solubility of this compound?

  • Methodological Answer :

  • Reproduce Measurements : Use differential scanning calorimetry (DSC) for melting point analysis and standardized shake-flask methods for solubility .
  • Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphism or solvate formation, which may explain variability .

Methodological Gaps and Future Directions

Q. What advanced techniques are underutilized in studying this compound’s potential in materials science?

  • Methodological Answer :

  • Surface-Enhanced Raman Spectroscopy (SERS) : Investigate its adsorption on metal nanoparticles for sensor applications .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for use in high-temperature polymer composites .

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